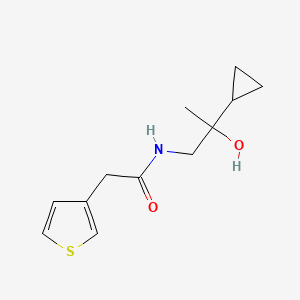

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(15,10-2-3-10)8-13-11(14)6-9-4-5-16-7-9/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBKIORZDMXEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CSC=C1)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One possible route could be:

Formation of the cyclopropyl group: Starting with a suitable cyclopropane precursor.

Introduction of the hydroxypropyl group: This could be achieved through a reaction such as hydroboration-oxidation.

Attachment of the thiophenyl group: This might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

Formation of the acetamide backbone: This could be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions:

Oxidation: The hydroxy group can be oxidized to a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane).

Substitution: Conditions involving electrophiles such as halogens or nitro groups.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Various substituted thiophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: As a potential drug candidate due to its unique structural features.

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Material Science: As a building block for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties based on evidence:

*Estimated based on structural similarity.

Key Differences and Implications

Substituent Effects on Pharmacokinetics: The cyclopropyl group in the target compound likely improves metabolic stability compared to bulkier groups like diphenylpropyl (as in 40005) or trifluorophenyl (). Cyclopropane’s ring strain may also influence conformational rigidity . Thiophen-3-yl vs. Thiophen-2-yl: The position of the thiophene sulfur alters electronic distribution.

Biological Activity :

- Compounds with quinazoline-sulfonyl groups (e.g., compound 38 in ) exhibit strong anti-cancer activity, likely due to enzyme inhibition (e.g., tyrosine kinases). The target compound’s thiophene and cyclopropyl groups may prioritize different mechanisms, such as modulation of ion channels or GPCRs .

- Hydroxypropyl vs. Methoxyphenyl : The hydroxypropyl group in the target compound may enhance solubility compared to methoxyphenyl derivatives, balancing lipophilicity for better bioavailability .

Synthetic Pathways :

- The target compound’s synthesis may resemble methods in (e.g., coupling cyclopropylamine intermediates with thiophen-3-yl acetic acid). In contrast, trifluorophenyl derivatives () require specialized reagents like TMS-Cl and NaI for deprotection .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a cyclopropyl group, a hydroxypropyl group, and a thiophenyl group attached to an acetamide backbone. The general synthetic route involves several steps:

- Formation of the Cyclopropyl Group : This can be achieved using cyclopropane precursors.

- Introduction of the Hydroxypropyl Group : Typically through hydroboration-oxidation reactions.

- Attachment of the Thiophenyl Group : Often accomplished via cross-coupling reactions such as Suzuki or Stille coupling.

- Formation of the Acetamide Backbone : This step involves amidation reactions between an amine and an acyl chloride or anhydride.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.

Biological Activity and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that compounds with thiophene rings often exhibit anticancer properties. A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects on cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

The presence of the thiophene moiety has been associated with antimicrobial activity. Preliminary tests indicate that this compound may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism may involve antioxidant properties that mitigate oxidative stress in neuronal cells .

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.